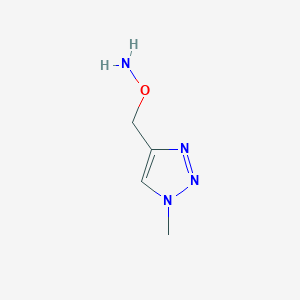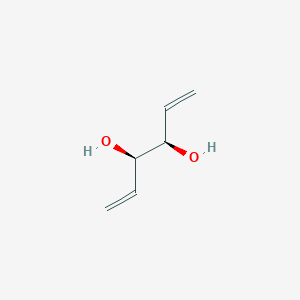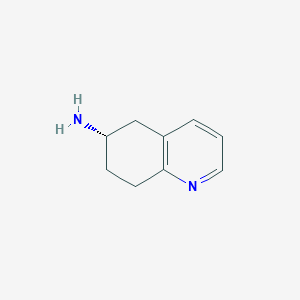
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine: is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods: The use of flow chemistry and continuous processing can enhance the efficiency and scalability of the synthesis .
化学反应分析
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups attached to it.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amines or other reduced derivatives .
科学研究应用
Chemistry: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is used as a ligand in coordination chemistry, particularly in the stabilization of metal ions in catalytic processes .
Biology: In biological research, this compound is used in the development of enzyme inhibitors and as a building block for the synthesis of bioactive molecules .
Industry: In industrial applications, it is used in the synthesis of advanced materials, including polymers and nanomaterials .
作用机制
The mechanism of action of O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine involves its ability to coordinate with metal ions, thereby stabilizing them and enhancing their catalytic activity. This coordination can influence various biochemical pathways, depending on the specific metal ion and the biological context .
相似化合物的比较
- 1-(1H-1,2,3-Triazol-4-yl)methanamine
- 1-(1H-1,2,3-Triazol-4-yl)methylhydrazine
- 1-(1H-1,2,3-Triazol-4-yl)methylhydroxylamine
Uniqueness: O-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This makes it particularly valuable in the development of novel catalysts and bioactive compounds .
属性
分子式 |
C4H8N4O |
|---|---|
分子量 |
128.13 g/mol |
IUPAC 名称 |
O-[(1-methyltriazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C4H8N4O/c1-8-2-4(3-9-5)6-7-8/h2H,3,5H2,1H3 |
InChI 键 |
LUWOPBUYFCEFAM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=N1)CON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)







![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)

![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)

